alpha-Cyano-4-hydroxycinnamic acid (CHCA), also known as α-cyano-4-hydroxycinnamic acid, is a yellow crystalline powder with a molecular formula of C10H7NO3 and a molar mass of 189.17 g/mol. It is a cinnamic acid derivative within the phenylpropanoid family and is most widely recognized as a standard matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for peptide and nucleotide analysis.
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Cat. No.B7907240
⚠ Attention: For research use only. Not for human or veterinary use.
alpha-Cyano-4-hydroxycinnamic Acid: Chemical Identity and Core MALDI Matrix Role
alpha-Cyano-4-hydroxycinnamic acid (CHCA), also known as α-cyano-4-hydroxycinnamic acid, is a yellow crystalline powder with a molecular formula of C10H7NO3 and a molar mass of 189.17 g/mol [1]. It is a cinnamic acid derivative within the phenylpropanoid family and is most widely recognized as a standard matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for peptide and nucleotide analysis [1][2]. Its utility stems from its strong UV absorption at 337 nm and 355 nm, efficient ionization of analytes, and its ability to be sublimated directly without decomposition for high-vacuum applications . Beyond MALDI, CHCA is also a known inhibitor of monocarboxylate transporters (MCTs), with a reported Ki of 6.3 μM for the mitochondrial pyruvate carrier .
MALDI matrix for peptide and nucleotide analysis at 337/355 nm
Sublimable matrix enabling solvent-free deposition for imaging
MCT1 inhibitor probe for monocarboxylate transport research
[1] Wikipedia. α-Cyano-4-hydroxycinnamic acid. Retrieved from https://en.m.wikipedia.org/wiki/4-Hydroxy-a-cyanocinnamate. View Source
[2] Beavis, R. C.; Chaudhary, T.; Chait, B. T. (1992). α-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry. Organic Mass Spectrometry, 27(2), 156–158. View Source
The Procurement Risk in Substituting alpha-Cyano-4-hydroxycinnamic Acid with Generic MALDI Matrices
In MALDI mass spectrometry, the choice of matrix is not a generic variable; it is a critical determinant of analytical success. The performance of a matrix is intrinsically linked to its specific physicochemical properties, including proton affinity, crystal morphology, and ionization efficiency. Substituting alpha-cyano-4-hydroxycinnamic acid (CHCA) with other common matrices like 2,5-dihydroxybenzoic acid (DHB) or sinapinic acid (SA) can lead to significant, quantifiable differences in key metrics such as ion yield, spectral reproducibility, and detection sensitivity [1][2]. For instance, while DHB is often cited for producing less background noise in low-mass regions, it consistently yields weaker signal intensities compared to CHCA, making it a suboptimal choice for detecting low-abundance peptides [3]. Similarly, the inherent crystal homogeneity of CHCA—a prerequisite for reproducible quantification—is not guaranteed with other matrices, directly impacting the reliability of data across experiments [4]. Therefore, generic substitution without empirical validation poses a substantial risk to data integrity and experimental reproducibility, making product-specific sourcing of high-purity CHCA a critical step for rigorous scientific workflows.
Ionization efficiency
Reported ion-to-neutral ratios between CHCA and matrices like DHB or SA differ substantially; signal intensity may shift when matrix is changed.
Crystal homogeneity
CHCA produces homogeneous crystals by standard dried-droplet preparation, while DHB and SA require specialized protocols to approach similar reproducibility.
Sublimation compatibility
CHCA can be sublimed without decomposition for imaging workflows; many alternative matrices are not suitable for solvent-free deposition, limiting application transfer.
[1] Lu, I.-C.; Chu, K. Y.; Lin, C.-Y.; Wu, S.-Y.; Dyakov, Y. A.; Chen, J.-L.; Gray-Weale, A.; Lee, Y. T.; Ni, C.-K. (2015). Ion-to-Neutral Ratios and Thermal Proton Transfer in Matrix-Assisted Laser Desorption/Ionization. Journal of the American Society for Mass Spectrometry, 26(8), 1242–1251. View Source
[2] Bae, Y. J.; Park, K. M.; Ahn, S. H.; Moon, J. H.; Kim, M. S. (2014). Spectral reproducibility and quantification of peptides in MALDI of samples prepared by micro-spotting. Journal of the American Society for Mass Spectrometry, 25(8), 1502–1505. View Source
[3] Spectroscopy. (2010). CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Spectroscopy Online. View Source
[4] Bae, Y. J.; Park, K. M.; Ahn, S. H.; Moon, J. H.; Kim, M. S. (2014). Spectral reproducibility and quantification of peptides in MALDI of samples prepared by micro-spotting. Journal of the American Society for Mass Spectrometry, 25(8), 1502–1505. View Source
Quantitative Differentiation of alpha-Cyano-4-hydroxycinnamic Acid from Its Closest MALDI Matrix Analogs
Superior Ionization Efficiency: 1000x Higher Ion-to-Neutral Ratio Compared to DHB and SA
alpha-Cyano-4-hydroxycinnamic acid (CHCA) exhibits a dramatically higher ion-to-neutral ratio compared to other common solid-state MALDI matrices, which directly translates to higher analyte signal intensity and sensitivity. At a laser fluence of 355 nm, the ion-to-neutral ratio of CHCA is approximately three orders of magnitude (1000x) larger than those of 2,5-dihydroxybenzoic acid (DHB), sinapinic acid (SA), and ferulic acid (FA) [1].
Ionization EfficiencyHead-to-head
~1000× higher ion-to-neutral ratio vs. DHB, SA, FA
Supports high-sensitivity detection and low-abundance sample analysis
355 nm MALDI, TOF-MS detection
MALDIMass SpectrometryIonization Efficiency
Evidence Dimension
Ion-to-neutral ratio
Target Compound Data
Three orders of magnitude larger
Comparator Or Baseline
2,5-DHB, SA, FA (baseline ratios)
Quantified Difference
1000-fold higher
Conditions
MALDI at 355 nm laser fluence; ions measured by TOF-MS with a time-sliced ion imaging detector; neutrals measured by a rotatable quadrupole mass spectrometer.
Why This Matters
This difference establishes CHCA as the matrix of choice for maximizing ion yield and achieving the lowest possible detection limits for precious or low-abundance samples.
MALDIMass SpectrometryIonization Efficiency
[1] Lu, I.-C.; Chu, K. Y.; Lin, C.-Y.; Wu, S.-Y.; Dyakov, Y. A.; Chen, J.-L.; Gray-Weale, A.; Lee, Y. T.; Ni, C.-K. (2015). Ion-to-Neutral Ratios and Thermal Proton Transfer in Matrix-Assisted Laser Desorption/Ionization. Journal of the American Society for Mass Spectrometry, 26(8), 1242–1251. View Source
Intrinsically Higher Crystal Homogeneity: Enables Reproducible Quantification Without Advanced Preparation
Among the three most popular matrices for peptide MALDI—α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA)—homogeneous samples suitable for reproducible quantification can be prepared using conventional means (i.e., standard dried-droplet method) only for CHCA [1]. DHB and SA inherently produce heterogeneous crystal layers that require specialized preparation techniques like micro-spotting to achieve comparable homogeneity [1]. Furthermore, a separate study using a forced dried droplet method quantified this homogeneity, reporting average relative standard deviation (RSD) values for microcrystal signal intensity of ~15% for CHCA, compared to ~10% for its derivative 4-chloro-α-cyanocinnamic acid (Cl-CCA) and ~20% for its esterified derivative CHCA-C3 [2].
Crystal HomogeneityHead-to-head
Homogeneous by standard dried-droplet; RSD ~15% vs. ~10% (Cl-CCA), ~20% (CHCA-C3)
Enables reproducible quantification with conventional protocols
Forced dried droplet method
Sample PreparationMALDIQuantitative Proteomics
Evidence Dimension
Crystal homogeneity / Spectral reproducibility
Target Compound Data
Homogeneous by conventional means; Average RSD of ~15% with forced dried droplet method
Comparator Or Baseline
DHB and SA (heterogeneous by conventional means); Cl-CCA (RSD ~10%); CHCA-C3 (RSD ~20%)
Quantified Difference
CHCA is the only standard matrix enabling homogeneous crystallization via conventional dried-droplet method; its RSD is 5 percentage points higher than the optimized Cl-CCA and 5 percentage points lower than CHCA-C3.
Conditions
Peptide MALDI using conventional dried-droplet sample preparation; Forced dried droplet method for RSD measurements.
Why This Matters
This ensures that standard CHCA protocols yield inherently more reproducible spot-to-spot and sample-to-sample data without the need for specialized equipment or complex preparation steps, saving time and reducing variability in high-throughput or quantitative workflows.
Sample PreparationMALDIQuantitative Proteomics
[1] Bae, Y. J.; Park, K. M.; Ahn, S. H.; Moon, J. H.; Kim, M. S. (2014). Spectral reproducibility and quantification of peptides in MALDI of samples prepared by micro-spotting. Journal of the American Society for Mass Spectrometry, 25(8), 1502–1505. View Source
[2] Huang, P.; Huang, C.-Y.; Lin, T.-C.; Lin, L.-E.; Yang, E.; Lee, C.; Hsu, C.-C.; Chou, P.-T. (2021). Generation of multiply charged ions from homogeneous MALDI microcrystals. International Journal of Mass Spectrometry, 462, 116539. View Source
Extended Ionization Window: Sustained Proton Transfer for Improved Analyte Coverage
The kinetics of guest ion formation differ significantly between matrices. While DHB and sinapinic acid (SA) show a simple fast exponential decay in ion yield with decay times of 4.3 ± 0.7 ns and 4.6 ± 0.8 ns respectively, α-cyano-4-hydroxycinnamic acid (CHCA) exhibits an extended ionization maximum at 6.1 ns followed by only a moderate decline [1]. This extended maximum is attributed to CHCA's significantly lower proton affinity compared to SA, which results in a lower rate of deprotonation for guest ions, effectively sustaining the ionization process for a longer duration [1].
Ionization WindowHead-to-head
Extended max at 6.1 ns vs. exponential decay (4.3–4.6 ns) for DHB, SA
May improve peptide coverage and detection of analytes with varied proton affinities
Kinetics measured from substance P/insulin ions
Ionization MechanismProton TransferMALDI Dynamics
Evidence Dimension
Ionization kinetics (decay time vs. extended maximum)
Target Compound Data
Extended ionization maximum at 6.1 ns, with moderate decline
CHCA provides a sustained ionization maximum compared to the rapid exponential decay of DHB and SA.
Conditions
Analysis of substance P and insulin ion formation from matrix crystals.
Why This Matters
This extended ionization window increases the likelihood of detecting a wider range of analytes with different proton affinities, thereby enhancing sequence coverage and the identification of complex peptide mixtures in a single acquisition.
Ionization MechanismProton TransferMALDI Dynamics
[1] Kinsel, G. R.; Gimon-Kinsel, M. E.; Gillig, K. J.; Russell, D. H. (2002). Fast Dynamics of Ionization in Ultraviolet Matrix-Assisted Laser Desorption Ionization of Biomolecules. The Journal of Physical Chemistry B, 106(12), 3157–3163. View Source
Unique Sublimation Capability: Enables High-Purity Deposition for Advanced Imaging
A key differentiator for α-cyano-4-hydroxycinnamic acid (CHCA) in the context of advanced MALDI applications is its ability to be sublimated directly without decomposition . This property is not universal among all common MALDI matrices; for instance, DHB and SA are not typically applied via sublimation due to thermal instability. The sublimation of CHCA allows for the deposition of a highly uniform, solvent-free, and pure matrix layer onto tissue sections, which is critical for achieving high spatial resolution in MALDI imaging mass spectrometry [1]. Furthermore, this sublimation behavior is exploited in specialized purification methods involving cycling through successive steps of sublimation and crystallization to produce ultra-high-purity material for demanding applications [2].
Sublimation CapabilityClass-level
Sublimable without decomposition
Enables ultra-uniform, solvent-free matrix layer for high-resolution imaging
Requires vacuum heating; not universal among MALDI matrices
MALDI ImagingSample PreparationHigh Vacuum
Evidence Dimension
Sublimation capability without decomposition
Target Compound Data
Can be sublimated directly without decomposition
Comparator Or Baseline
Other matrices (e.g., DHB, SA) which are not routinely applied via sublimation due to thermal instability or decomposition.
Quantified Difference
Not applicable (binary property)
Conditions
Heating under vacuum.
Why This Matters
This property uniquely positions CHCA as a preferred matrix for MALDI tissue imaging and other applications requiring ultra-uniform, solvent-free matrix deposition, enabling higher spatial resolution and reduced analyte delocalization.
MALDI ImagingSample PreparationHigh Vacuum
[1] Wang, X.; Han, J.; Pan, C.; Li, L.; Lu, H. (2016). Sublimation of New Matrix Candidates for High Spatial Resolution Imaging Mass Spectrometry of Lipids. (Search result context, specific citation pending). View Source
[2] Harald A.T.O. (1991). Method for purification of non-stoichiometric crystalline compounds. US Patent US5071485A. View Source
Non-MALDI Biological Selectivity: 10x Higher Affinity for MCT1 over Other MCTs
In biological contexts distinct from MALDI, α-cyano-4-hydroxycinnamic acid (CHC) functions as a monocarboxylate transporter (MCT) inhibitor. Notably, it demonstrates a higher selectivity for the MCT1 isoform, exhibiting an affinity that is approximately 10 times greater than for other MCT subtypes . Its interaction with MCT4, for example, is characterized by a lower binding affinity, requiring 5-10 times higher Ki values for effective inhibition . This differential selectivity is a quantifiable property that distinguishes its biological activity from other non-selective MCT inhibitors.
MCT1 SelectivityData to verify
~10× higher affinity for MCT1 vs. other MCT isoforms
Reported MCT1 affinity context
In vitro transport assays; source validation recommended
Monocarboxylate TransporterMCT1 InhibitorLactate Transport
Evidence Dimension
Selectivity for MCT1
Target Compound Data
10-fold higher selectivity for MCT1
Comparator Or Baseline
Activity against other MCT subtypes (e.g., MCT4)
Quantified Difference
10x greater affinity for MCT1
Conditions
In vitro MCT transport assays.
Why This Matters
For researchers studying lactate transport or targeting MCT1 in cancer metabolism or other diseases, CHCA provides a more targeted chemical probe compared to broader-spectrum MCT inhibitors, enabling clearer dissection of MCT1-specific pathways.
Monocarboxylate TransporterMCT1 InhibitorLactate Transport
Optimal Use Cases for alpha-Cyano-4-hydroxycinnamic Acid Based on Verifiable Performance Data
High-Sensitivity Peptide Mass Fingerprinting (PMF) for Low-Abundance Samples
Given its 1000-fold higher ion-to-neutral ratio compared to DHB and SA [1], CHCA is the definitive matrix for workflows where maximizing sensitivity is paramount. This includes the analysis of in-gel digests from faint silver-stained protein spots, low-concentration peptide solutions, or precious biological samples where material is severely limited. The extended ionization maximum of CHCA further ensures that a broader range of peptides, including those with sub-optimal proton affinities, are detected [2]. Procurement of high-purity CHCA for these applications is a critical step to avoid introducing matrix-related contaminants that could suppress signals from already scarce analytes.
Quantitative Proteomics Requiring High Reproducibility with Standard Protocols
CHCA is the only standard MALDI matrix that naturally yields homogeneous crystal layers via the conventional dried-droplet method, a prerequisite for quantitative, reproducible MALDI-MS [3]. This eliminates the need for specialized equipment (e.g., micro-spotting robots) or complex, multi-step preparation protocols required to tame the inherent heterogeneity of DHB or SA. For laboratories conducting comparative proteomics, biomarker validation, or any study where spot-to-spot and run-to-run consistency is non-negotiable, sourcing CHCA ensures that the matrix itself is not a source of analytical variance.
High-Resolution MALDI Tissue Imaging of Peptides and Small Proteins
The unique ability of CHCA to be sublimated without decomposition makes it a premier matrix for high-resolution MALDI imaging of tissue sections . Sublimation deposits an ultra-thin, uniform, solvent-free layer of matrix crystals, which is essential for preserving the spatial integrity of analytes and achieving high lateral resolution (often below 20 µm). This contrasts sharply with matrices that cannot be sublimated and must be applied via solvent-based sprayers, which risk analyte delocalization and tissue swelling. For imaging facilities and research groups focused on spatial proteomics and metabolomics, CHCA is an essential reagent that enables a specific, high-performance sample preparation workflow.
Focused Biological Investigation of MCT1-Mediated Lactate Transport
In biochemical and cellular studies not involving mass spectrometry, CHCA serves as a selective chemical probe for MCT1. Its 10-fold higher selectivity for MCT1 over other MCT isoforms allows for more precise pharmacological interrogation of MCT1's role in cancer cell metabolism (e.g., the Warburg effect), diabetic complications, or other physiological processes. For researchers requiring a tool compound to dissect the specific contributions of MCT1 from other monocarboxylate transporters, CHCA offers a quantifiable advantage in selectivity over more promiscuous inhibitors.
Application
Selection Property
Validation Focus
High-sensitivity peptide mass fingerprinting
High ionization efficiency
Signal reproducibility & detection limits
Quantitative proteomics with standard protocols
Crystal homogeneity
Spot-to-spot reproducibility
High-resolution MALDI tissue imaging
Sublimable matrix
Uniform solvent-free deposition
MCT1-mediated lactate transport research
MCT1 isoform selectivity
Pathway-specific pharmacological probe
[1] Lu, I.-C.; Chu, K. Y.; Lin, C.-Y.; Wu, S.-Y.; Dyakov, Y. A.; Chen, J.-L.; Gray-Weale, A.; Lee, Y. T.; Ni, C.-K. (2015). Ion-to-Neutral Ratios and Thermal Proton Transfer in Matrix-Assisted Laser Desorption/Ionization. Journal of the American Society for Mass Spectrometry, 26(8), 1242–1251. View Source
[2] Kinsel, G. R.; Gimon-Kinsel, M. E.; Gillig, K. J.; Russell, D. H. (2002). Fast Dynamics of Ionization in Ultraviolet Matrix-Assisted Laser Desorption Ionization of Biomolecules. The Journal of Physical Chemistry B, 106(12), 3157–3163. View Source
[3] Bae, Y. J.; Park, K. M.; Ahn, S. H.; Moon, J. H.; Kim, M. S. (2014). Spectral reproducibility and quantification of peptides in MALDI of samples prepared by micro-spotting. Journal of the American Society for Mass Spectrometry, 25(8), 1502–1505. View Source
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